molecular formula C48H76O19 B12299739 beta-D-Glucopyranosiduronic acid, (2beta,3beta)-28-(beta-D-glucopyranosyloxy)-2-hydroxy-28-oxoolean-12-en-3-yl 3-O-(6-deoxy-alpha-L-mannopyranosyl)- CAS No. 139742-09-9

beta-D-Glucopyranosiduronic acid, (2beta,3beta)-28-(beta-D-glucopyranosyloxy)-2-hydroxy-28-oxoolean-12-en-3-yl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-

Cat. No.: B12299739
CAS No.: 139742-09-9
M. Wt: 957.1 g/mol
InChI Key: ITPLQPXCONKMAX-VLKNSCRUSA-N
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Description

Beta-D-Glucopyranosiduronic acid, (2beta,3beta)-28-(beta-D-glucopyranosyloxy)-2-hydroxy-28-oxoolean-12-en-3-yl 3-O-(6-deoxy-alpha-L-mannopyranosyl)- is a complex organic compound. It is characterized by its intricate molecular structure, which includes multiple sugar moieties and a triterpenoid backbone. Compounds of this nature are often found in natural products and have various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including glycosylation reactions to attach sugar moieties to the triterpenoid core. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts such as Lewis acids. The reaction conditions often require precise control of temperature, pH, and solvent systems to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of complex organic compounds like this one may involve biotechnological methods, such as fermentation using genetically engineered microorganisms. These methods can be more cost-effective and environmentally friendly compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like boron trifluoride, or enzymes in biocatalytic processes.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, compounds like this one are often studied for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

Medicine

In medicine, such compounds can be investigated as potential drug candidates. Their ability to interact with various biological targets makes them interesting for drug discovery and development.

Industry

In industry, these compounds can be used in the development of new materials, such as biodegradable polymers or as additives in cosmetics and personal care products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Glycyrrhizin: Another triterpenoid glycoside with similar structural features.

    Saponins: A class of compounds that also contain sugar moieties attached to a triterpenoid or steroid backbone.

Uniqueness

What sets beta-D-Glucopyranosiduronic acid, (2beta,3beta)-28-(beta-D-glucopyranosyloxy)-2-hydroxy-28-oxoolean-12-en-3-yl 3-O-(6-deoxy-alpha-L-mannopyranosyl)- apart is its specific arrangement of sugar moieties and functional groups, which can impart unique biological activities and chemical reactivity.

Properties

CAS No.

139742-09-9

Molecular Formula

C48H76O19

Molecular Weight

957.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C48H76O19/c1-20-27(51)29(53)31(55)39(62-20)64-35-33(57)36(38(59)60)65-41(34(35)58)66-37-23(50)18-45(6)25(44(37,4)5)11-12-47(8)26(45)10-9-21-22-17-43(2,3)13-15-48(22,16-14-46(21,47)7)42(61)67-40-32(56)30(54)28(52)24(19-49)63-40/h9,20,22-37,39-41,49-58H,10-19H2,1-8H3,(H,59,60)/t20-,22-,23-,24+,25-,26+,27-,28+,29+,30-,31+,32+,33-,34+,35-,36-,37-,39-,40-,41-,45-,46+,47+,48-/m0/s1

InChI Key

ITPLQPXCONKMAX-VLKNSCRUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@H](C[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)C(=O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(CC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)O)C(=O)O)O)O)O)O

Origin of Product

United States

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